molecular formula C18H17N3O3S2 B2940517 3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 941972-88-9

3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2940517
CAS No.: 941972-88-9
M. Wt: 387.47
InChI Key: KEZMLYYOEAVGLE-UHFFFAOYSA-N
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Description

The compound “3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an isopropylsulfonyl group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the isopropylsulfonyl, pyridinyl, and thiazolyl groups attached at specific positions. The exact structure would depend on the positions of these groups on the benzamide core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Properties like solubility, melting point, and boiling point could be predicted based on similar compounds .

Scientific Research Applications

Heterocyclic Compound Synthesis

3-(Isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been explored for its utility in synthesizing a range of heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and materials science due to their diverse biological and chemical properties. For instance, the synthesis of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), highlights the importance of such molecules in creating targeted therapies for cancer and other diseases (R. Borzilleri et al., 2006).

Antibacterial Applications

The compound's derivatives have been synthesized for potential antibacterial applications. A study described the one-pot green synthesis of novel thiazolepyridine conjugated benzamides, which demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains. This indicates its potential utility in developing new antibacterial agents (Chepyala Karuna et al., 2021).

Chemical Synthesis and Catalysis

Research has explored the use of this compound in various chemical synthesis processes, including the catalytic roles and the synthesis of complex molecules. For example, room temperature cross-coupling of highly functionalized organozinc reagents with thiomethylated N-heterocycles facilitated by nickel catalysis has been reported, demonstrating the compound's role in advancing synthetic chemistry techniques (Laurin Melzig et al., 2010).

Cytotoxic Activity for Cancer Research

The compound and its derivatives have been evaluated for cytotoxic activities against various cancer cell lines. For instance, certain benzamide derivatives have shown significant cytotoxicity, indicating their potential as lead compounds in cancer treatment research (F. Adhami et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the specific mechanism of action for this compound .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

3-propan-2-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)15-5-3-4-14(10-15)17(22)21-18-20-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMLYYOEAVGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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